
VECURONIUM BROMIDE
Overview
Description
VECURONIUM BROMIDE is a useful research compound. Its molecular formula is C34H57BrN2O4 and its molecular weight is 637.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular and Crystal Structure Analysis
Vecuronium bromide, a neuromuscular blocking agent, has been the subject of extensive molecular structure analyses. Studies have focused on its crystal and molecular structure using single-crystal X-ray diffraction analysis, NMR investigations, and molecular mechanics calculations. These analyses reveal crucial details about the compound's crystallization, conformations, and the effects of protonation and N-methylation on its structure (Kooijman et al., 1992).
Steroidal Compound Structures
Research on similar steroidal compounds demonstrates diverse molecular configurations. For instance, the analysis of 3β-acetoxyandrosta-5,16-dien-17-yl trifluoromethanesulfonate reveals a unique fused four-ring steroidal system with specific chair, half-chair, and envelope conformations. These studies contribute to understanding molecular interactions and conformational behaviors of related steroidal structures (Zhou et al., 2015).
Synthetic Intermediates and Structural Characterization
This compound's synthetic intermediates have been analyzed for detailed crystallographic and NMR characterization. The structural and stereochemical characterization of these intermediates, including single-crystal X-ray diffraction and Hirshfeld surface analysis, aids in understanding the conformational properties and synthetic pathways of neuromuscular blocking agents (Ciceri et al., 2021).
Steroid Derivatives and Biological Activity
Research extends to the synthesis and biological activity of steroid derivatives. This includes the development of androsterone derivatives and their potential as inhibitors of androgen biosynthesis. The structural elucidation of these compounds, including their steroid shape and E-ring conformations, plays a crucial role in rationalizing their biological effects (Djigoué et al., 2012).
Cardiovascular Actions and Comparative Studies
The cardiovascular actions of this compound have been compared with other neuromuscular blocking drugs. Such studies are vital in understanding the drug's impact on heart rate, arterial pressure, and autonomic ganglia, highlighting its advantages in terms of minimal cardiovascular side-effects (Marshall et al., 1982).
Properties
IUPAC Name |
[17-acetyloxy-10,13-dimethyl-16-(1-methylpiperidin-1-ium-1-yl)-2-piperidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H57N2O4.BrH/c1-23(37)39-31-20-25-12-13-26-27(34(25,4)22-29(31)35-16-8-6-9-17-35)14-15-33(3)28(26)21-30(32(33)40-24(2)38)36(5)18-10-7-11-19-36;/h25-32H,6-22H2,1-5H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEPSYABRBFXYIB-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC2CCC3C(C2(CC1N4CCCCC4)C)CCC5(C3CC(C5OC(=O)C)[N+]6(CCCCC6)C)C.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H57BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
637.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


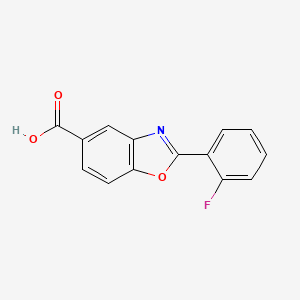
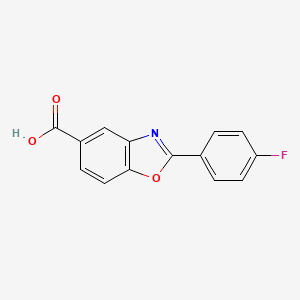
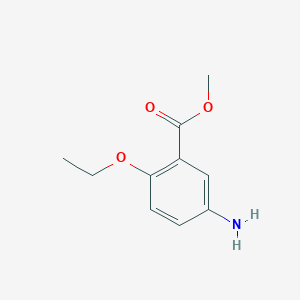
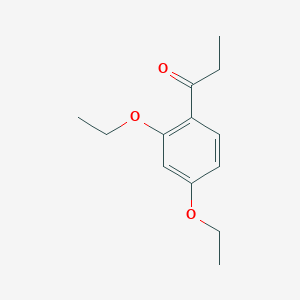
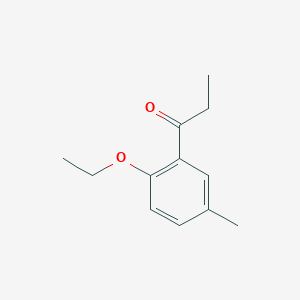
![[2-oxo-6-(pyrrolidin-1-ylsulfonyl)-1,3-benzoxazol-3(2H)-yl]acetic acid](/img/structure/B7819800.png)
![(2E)-3-[5-(4-bromo-2-fluorophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B7819801.png)
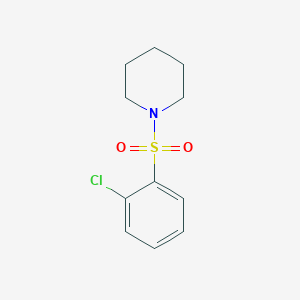
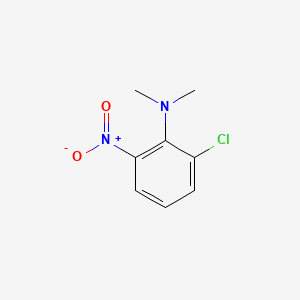
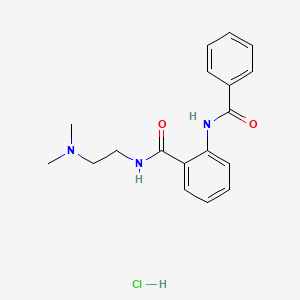
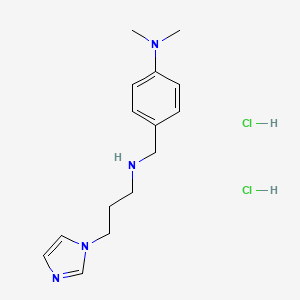


![N-[(5-ethyl-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinolin-7-yl)carbonyl]methionine](/img/structure/B7819879.png)
